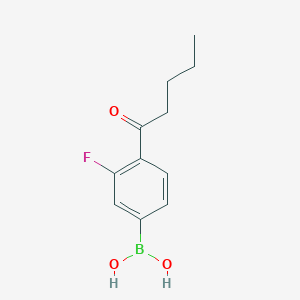

3-Fluoro-4-pentanoylphenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Fluoro-4-pentanoylphenylboronic acid is a chemical compound with the CAS Number: 2096333-01-4 . It has a molecular weight of 224.04 and its IUPAC name is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14BFO3/c1-2-3-4-11(14)9-6-5-8(12(15)16)7-10(9)13/h5-7,15-16H,2-4H2,1H3 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis

The density of this compound is predicted to be 1.17±0.1 g/cm3 . The boiling point is predicted to be 383.3±52.0 °C .科学的研究の応用

Quantum-chemical Calculations and Spectroscopic Studies

Research on structurally related compounds, such as 3-(4-fluorophenylhydrazone)pentane-2,4-dione, has involved quantum-chemical calculations, spectroscopy, and X-ray studies. These studies shed light on the compound's structural and tautomeric characteristics, demonstrating its high reactivity and potential for application in dyes and pigments due to its stabilizing tautomeric forms and significant intramolecular hydrogen bonding (Maharramov et al., 2010).

Characterization via Density Functional Theory

The geometric and electronic structure of closely related molecules, like 3-fluoro-4-formylphenylboronic acid, has been explored using density functional theory (DFT). These studies not only confirm the compound's theoretical spectra and molecular electrostatic potential but also highlight its relevance in understanding the behavior of boronic acids in various chemical environments (Şaş & Kurt, 2018).

Applications in Material Science

Research into compounds with fluoroarylboronic acid functionalities has led to developments in material science, such as the synthesis of cage metal complexes with superhydrophobic properties. These complexes demonstrate potential in catalysis and electrocatalytic applications, benefiting from the unique properties of fluorinated boronic acids (Belov et al., 2015).

Sensing and Recognition Capabilities

Studies on phenylboronic acid derivatives, including those with fluoro substitutions, reveal their capabilities as sensors for detecting biological and chemical analytes. For instance, fluorine-containing phenylboronic acids have been incorporated into polymers for specific recognition of glucose, showcasing the potential for enzyme-free glucose sensing (Bao et al., 2021).

Safety and Hazards

作用機序

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups present in these targets .

Mode of Action

Boronic acids are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups present in the targets . This interaction can lead to changes in the function of the target, potentially altering cellular processes.

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a widely applied transition metal catalyzed carbon-carbon bond-forming reaction .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Fluoro-4-pentanoylphenylboronic acid . Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with its targets.

特性

IUPAC Name |

(3-fluoro-4-pentanoylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BFO3/c1-2-3-4-11(14)9-6-5-8(12(15)16)7-10(9)13/h5-7,15-16H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSPCMGHYSSGLSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)CCCC)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethylphenyl)-2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2696282.png)

![N-[(oxolan-2-yl)methyl]-3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carboxamide](/img/structure/B2696283.png)

![[4-(2-Phenylethyl)-1,3-thiazol-2-yl]methanamine hydrochloride](/img/structure/B2696286.png)

![4-[(E)-3-(4-methoxyphenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate](/img/structure/B2696293.png)

![ethyl N-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)glycinate](/img/structure/B2696295.png)

![N-[4-(cyclohexylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B2696301.png)